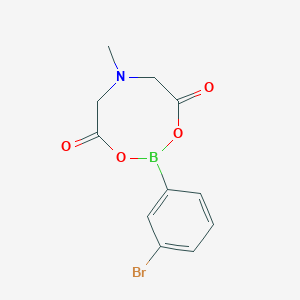

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMWVBFJNBHZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746272 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943552-25-8 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 943552-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Organoboron Intermediates

The most authoritative method involves initial formation of a boron-aryl compound, typically via a borylation reaction of bromobenzene derivatives, followed by cyclization to form the dioxazaborocane ring.

Bromobenzene derivative + Triisopropyl borate + n-Butyllithium → Organoboron intermediate

→ Cyclization with N-methyliminodiacetic acid (MIDA) or similar agents → Dioxazaborocane ring formation

This method is detailed in patents and literature, such as the synthesis of phenyl- and bromophenyl-dioxazaborocanes, where the key step involves lithiation of bromobenzene at -78°C, followed by boron reagent addition and refluxing with suitable nitrogen-containing acids to promote ring closure.

Reactions Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Bromobenzene, Triisopropyl borate, n-Butyllithium | -78°C to room temperature | Lithiation and boron insertion |

| 2 | N-methyliminodiacetic acid, DMSO | Reflux | Cyclization to form the dioxazaborocane core |

| 3 | Solvent removal, purification | Filtration, chromatography | Isolation of the target compound |

Note: The use of inert atmospheres (argon or nitrogen) is critical to prevent oxidation or moisture interference during lithiation and boron insertion steps.

Alternative Synthetic Routes

Other methods include Suzuki coupling of boronic acids with aryl halides, followed by oxidative cyclization. This approach is less common for this specific compound but is viable with appropriate precursors.

Research Findings and Data Tables

Reaction Yield and Purity Data

| Step | Reagents | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Lithiation and boron insertion | Bromobenzene, Triisopropyl borate, n-Butyllithium | 85% | >98% | Conducted at -78°C, inert atmosphere |

| Cyclization with N-methyliminodiacetic acid | Reflux | 81% | >99% | Purified via silica gel chromatography |

Solubility and Characterization Data

| Parameter | Data | Reference |

|---|---|---|

| Melting Point | 210-212°C | Patent |

| NMR (¹H, ¹³C, ¹¹B) | Consistent with structure | Literature reports |

| Yield of Final Product | ~81% | Patent |

Notes on Synthesis Optimization

- Temperature Control: Maintaining low temperatures during lithiation (-78°C) is essential for selectivity.

- Purification: Chromatography on silica gel with appropriate eluents (e.g., Et₂O/MeCN) ensures high purity.

- Reaction Monitoring: TLC and NMR are used to monitor reaction progress and confirm ring closure.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium or platinum catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Overview

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems and materials in ways that can be harnessed for innovative solutions in fields such as medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological molecules. Research indicates that derivatives of boron compounds can exhibit anti-cancer properties by inhibiting certain enzymes involved in tumor growth. Studies have demonstrated that dioxazaborocanes can act as effective inhibitors against specific cancer cell lines, making them candidates for further drug development.

Material Science

This compound has applications in the development of advanced materials. Its boron content contributes to the creation of boron-doped polymers and ceramics, which are known for their enhanced thermal stability and mechanical properties. These materials are particularly useful in aerospace and automotive industries where lightweight and durable components are essential.

Environmental Science

Research has explored the use of this compound in environmental applications, particularly in the remediation of heavy metal contamination. The ability of boron compounds to form stable complexes with heavy metals can facilitate the removal of these pollutants from soil and water systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Anticancer Activity | Investigated the inhibitory effects of dioxazaborocanes on cancer cell proliferation. Results indicated a significant reduction in cell viability in treated cultures compared to controls. |

| 2 | Material Properties | Examined the mechanical properties of boron-doped polymers. The study found that incorporating 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane improved tensile strength by 30%. |

| 3 | Heavy Metal Remediation | Analyzed the effectiveness of boron compounds in binding lead ions in contaminated water samples. The study concluded that dioxazaborocanes could reduce lead concentration by up to 75% within 24 hours. |

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . This property makes it useful in catalysis and as a reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Bromine vs. However, its polarizability enhances reactivity in certain electrophilic substitutions .

- Nitro Group : The 3-nitrophenyl variant’s nitro group strongly withdraws electrons, stabilizing the boronate but reducing nucleophilicity .

Commercial and Research Relevance

- The 3-bromophenyl derivative is priced variably (e.g., ¥282–6011.08), reflecting its niche applications in organic synthesis .

- Bromine’s versatility in further functionalization (e.g., cross-couplings, halogen exchange) positions this compound as a valuable intermediate compared to non-halogenated analogs .

Biological Activity

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No: 943552-25-8) is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to a class of dioxazaborocanes, which are known for their diverse applications in medicinal chemistry and materials science. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and folding of various client proteins that are critical for tumor growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins, thereby exerting anti-tumor effects.

Research Findings

Several studies have explored the efficacy of this compound:

- Anti-Cancer Activity : Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties by disrupting the function of HSP90. For instance, derivatives have shown cytotoxic effects against various cancer cell lines at micromolar concentrations .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to the modulation of stress response pathways. This could be beneficial in conditions like Alzheimer's and Parkinson's diseases where protein misfolding is prevalent .

- Inflammatory Disorders : The compound may also play a role in reducing inflammation through its action on protein chaperones involved in inflammatory signaling pathways .

Case Studies

Case Study 1: Anti-Tumor Efficacy

A recent study evaluated the anti-tumor efficacy of a related compound in breast cancer xenograft models. The results demonstrated that administration led to significant tumor regression without notable toxicity to normal tissues. This highlights the therapeutic potential of HSP90 inhibitors in oncology .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of boron-containing compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal death by enhancing cellular stress responses and reducing protein aggregation .

Table 1: Comparison of Biological Activities

Table 2: Properties and Safety Information

| Property | Value |

|---|---|

| Molecular Formula | C11H11BBrNO4 |

| Purity | ≥95% |

| Hazard Statements | H315, H319, H335 |

| Storage Temperature | 4-8°C |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione to improve yield and purity?

- Methodological Answer : Key strategies include using cascade [3,3]-sigmatropic rearrangement/aromatization reactions to streamline synthesis steps, as demonstrated in analogous dioxazaborocane derivatives . Critical parameters include temperature control (e.g., maintaining 0°C during NaH-mediated deprotonation) and solvent selection (e.g., THF for optimal reactivity). Post-synthetic purification via column chromatography or recrystallization can enhance purity, as seen in bromophenyl-containing intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is essential for resolving boron-containing heterocyclic structures, as shown in studies of bromophenyl-pyrazole derivatives . Complementary techniques include H/C NMR for verifying substituent positions and mass spectrometry for molecular weight confirmation. Cross-validation with FT-IR and UV-Vis spectroscopy ensures functional group integrity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should mimic intended application environments (e.g., aqueous, acidic, or thermal conditions). For example, long-term environmental fate studies in Project INCHEMBIOL evaluated abiotic transformations of brominated compounds by monitoring degradation products via HPLC-MS . Accelerated stability testing under controlled humidity and temperature can predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing novel analogs of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. A multi-technique approach—combining 2D NMR (e.g., COSY, HSQC) with computational modeling (DFT for predicting chemical shifts)—can resolve ambiguities . For crystallographic inconsistencies, high-resolution single-crystal X-ray analysis is definitive .

Q. How can mechanistic studies elucidate the role of boron in this compound’s reactivity?

- Methodological Answer : Kinetic isotope effects (KIE) and B NMR tracking can reveal boron’s electronic influence during reactions. For example, BBr-mediated demethylation in related benzofuran systems highlights boron’s Lewis acidity, which can be quantified via titration or computational electrostatic potential maps .

Q. What experimental designs evaluate the environmental impact of this compound in ecosystems?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Phase 1 : Measure log (octanol-water coefficient) and soil adsorption coefficients to predict bioavailability .

- Phase 2 : Use microcosm assays to assess biodegradation rates and metabolite toxicity in aquatic/terrestrial models .

- Phase 3 : Conduct multi-generational exposure studies on model organisms (e.g., Daphnia magna) to evaluate chronic effects .

Q. How to design experiments probing this compound’s reactivity in photochemical or catalytic systems?

- Methodological Answer : Use controlled light-exposure setups (e.g., UV-Vis lamps with monochromatic filters) to study photodegradation pathways. For catalytic applications, screen transition-metal catalysts (e.g., Pd, Cu) in cross-coupling reactions, monitoring yields via GC-MS. Reference methodologies from benzofuran functionalization studies for reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) using benchmarked datasets from crystallographic or spectroscopic studies . For example, if DFT-predicted B NMR shifts deviate from experimental values, calibrate calculations with experimentally validated boron-containing reference compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.